N-(2-methoxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
Description
The compound N-(2-methoxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-7-yl}ethanediamide features a unique ethanediamide backbone with two distinct substituents: a 2-methoxyethyl group and a complex 1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-7-yl moiety. This tricyclic system includes fused rings with an oxygen atom at the bridgehead (2-oxo group) and nitrogen in the azatricyclo framework.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-24-8-6-18-16(22)17(23)19-13-9-11-3-2-7-20-14(21)5-4-12(10-13)15(11)20/h9-10H,2-8H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREDKVNFNSFLSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326416 | |
| Record name | N-(2-methoxyethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677946 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898455-89-5 | |
| Record name | N-(2-methoxyethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of catalysts such as palladium or nickel.
Introduction of the methoxyethyl group: This step usually involves nucleophilic substitution reactions, where a suitable leaving group is replaced by the methoxyethyl moiety.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a metal catalyst, can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
Scientific Research Applications
N-(2-methoxyethyl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe, helping to elucidate biological pathways and mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials, benefiting from its unique structural features.
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects. Key pathways include:
Enzyme inhibition: The compound can inhibit specific enzymes, altering metabolic pathways.
Receptor binding: It can bind to receptors on cell surfaces, triggering intracellular signaling cascades.
Comparison with Similar Compounds
Structural Analogues in the Acetamide Class
Several chloroacetamide derivatives from share functional similarities with the target compound, particularly in their amide linkages and substituted alkyl/aryl groups:
Key Differences :
- Backbone Complexity : The target compound’s ethanediamide group (two amide bonds) contrasts with simpler acetamide structures (single amide bond) in .
- Substituents : The 2-methoxyethyl group in the target compound is structurally analogous to methoxymethyl groups in alachlor but lacks chloro substituents common in herbicidal acetamides .
- Ring Systems : The azatricyclic moiety in the target compound introduces steric and electronic effects distinct from the thienyl or phenyl groups in compounds.
Crystallographic and Computational Analysis
The SHELX software suite () is widely used for refining crystal structures of small molecules, including heterocyclic amides. While direct data on the target compound’s crystallography are unavailable, compounds like those in rely on X-ray diffraction for structural validation, suggesting similar methods would apply .
Research Implications and Data Gaps
Limitations in Current Evidence
- No direct synthesis, spectral, or bioactivity data for the target compound were found in the provided sources.
- Structural comparisons are inferred from analogous compounds, necessitating experimental validation.
Biological Activity
N-(2-methoxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tricyclic core with a piperidine moiety and a methoxyethyl group, which contributes to its unique pharmacological profile. The key characteristics include:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H30N4O3 |
| Molecular Weight | 430.54 g/mol |
| CAS Number | 1428352-63-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The tricyclic structure may facilitate binding to enzyme active sites, while the piperidine and methoxyethyl groups could modulate receptor activity. This interaction can lead to alterations in cellular signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds in the tricyclic series. For instance, the compound has shown promising results in inhibiting the growth of various cancer cell lines through mechanisms involving:
- Induction of Apoptosis : Evidence suggests that compounds with similar structures can trigger apoptotic pathways in cancer cells, leading to increased cell death rates.
- Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest at specific phases (e.g., G2/M phase), which is critical for halting cancer progression.
Case Studies
- In Vitro Studies : A study examined the effects of related tricyclic compounds on oral cancer cell lines (Ca9-22 and CAL 27). The results demonstrated that treatment with these compounds significantly reduced cell viability compared to untreated controls, suggesting potent anticancer activity .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the anticancer effects of structurally related compounds. It was found that these compounds induced reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption in cancer cells .
Safety and Toxicity
The safety profile of this compound is still under investigation. Preliminary data suggest that while it exhibits significant biological activity against cancer cells, further studies are required to evaluate its toxicity in normal cells and potential side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
